2-Methylserine

Description

RN given refers to cpd without isomeric designation

Structure

3D Structure

Properties

IUPAC Name |

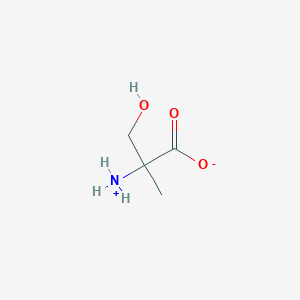

2-amino-3-hydroxy-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-4(5,2-6)3(7)8/h6H,2,5H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDUUKBXTEOFITR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001346506 | |

| Record name | alpha-Methyl-DL-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5424-29-3, 3398-40-1 | |

| Record name | 2-Methylserine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5424-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-2-Methylserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005424293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC163492 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163492 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-2-Methylserine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12135 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-2-Methylserine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11203 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-Methyl-DL-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-DL-serine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-2-METHYLSERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ8HQ2F53F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methylserine: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylserine is a non-proteinogenic α-amino acid, structurally analogous to the proteinogenic amino acid serine, with the key difference being the substitution of the α-hydrogen with a methyl group.[1] This modification introduces a chiral quaternary center, bestowing unique conformational properties and significant metabolic stability upon this molecule.[2] Its distinctive characteristics make it a molecule of high interest in the fields of medicinal chemistry and drug development, particularly for its potential to modulate biological pathways and serve as a building block for novel therapeutics. This technical guide provides a comprehensive overview of the structure, physicochemical properties, synthesis, and known biological context of this compound.

Structure and Physicochemical Properties

This compound, with the chemical formula C4H9NO3, is a polar amino acid that is soluble in water.[1][3] The presence of the α-methyl group introduces steric hindrance, which significantly influences its conformational flexibility and interactions with enzymes and receptors.[2]

Data Presentation: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H9NO3 | [1][4] |

| Molar Mass | 119.12 g/mol | [1][4] |

| Melting Point | 253-263 °C | [5] |

| Water Solubility | Slightly soluble | [3][5] |

| Predicted pKa | 2.20 ± 0.10 | [6] |

| Appearance | Crystalline Powder | [5] |

Stereoisomers

Due to its chiral α-carbon, this compound exists as two enantiomers: (R)-2-Methylserine (D-2-Methylserine) and (S)-2-Methylserine (L-2-Methylserine), as well as a racemic mixture (DL-2-Methylserine).[4][7]

| Isomer | IUPAC Name | PubChem CID |

| D-2-Methylserine | (2R)-2-amino-3-hydroxy-2-methylpropanoic acid | 439656 |

| L-2-Methylserine | (2S)-2-amino-3-hydroxy-2-methylpropanoic acid | 7000050 |

| DL-2-Methylserine | 2-amino-3-hydroxy-2-methylpropanoic acid | 94309 |

Biological Significance and Potential Signaling Pathways

While specific biological activities of this compound with quantitative endpoints like IC50 or Ki values are not extensively documented in the available literature, its structural similarity to serine suggests potential interactions with serine-related metabolic and signaling pathways.

Serine-Glycine One-Carbon Metabolism

Serine is a central node in one-carbon metabolism, providing one-carbon units for the synthesis of nucleotides, amino acids, and for methylation reactions.[2][7] The key enzyme in this pathway is Serine Hydroxymethyltransferase (SHMT), which catalyzes the reversible conversion of serine to glycine.[8] Given its structure, this compound could potentially interact with SHMT or other enzymes in this pathway.

References

- 1. This compound | C4H9NO3 | CID 94309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. 2-Methyl-L-serine | C4H9NO3 | CID 7000050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. 16820-18-1 CAS MSDS (2-Methyl-L-serine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 2-Methyl-D-serine | C4H9NO3 | CID 439656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Excitatory and inhibitory D-serine binding to the NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methylserine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylserine is a non-proteinogenic α-amino acid characterized by a methyl group substitution at the α-carbon of serine. This structural modification confers unique stereochemical and conformational properties, making it a molecule of significant interest in medicinal chemistry, peptide design, and as a chiral building block for complex organic synthesis. Its structural similarity to serine, a key biological amino acid, suggests potential interactions with various physiological pathways, including neurotransmission and one-carbon metabolism. This technical guide provides a comprehensive overview of this compound, encompassing its physicochemical properties, detailed synthesis methodologies, biological significance, and relevant experimental protocols to facilitate its application in research and drug development.

Core Data Presentation

This section summarizes the key physicochemical and identifying properties of this compound in its racemic and enantiopure forms.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-Amino-3-hydroxy-2-methylpropanoic acid | |

| Molecular Formula | C₄H₉NO₃ | |

| Molar Mass | 119.12 g/mol | |

| Melting Point | 253-263 °C | [1] |

| Solubility in Water | Soluble | [2] |

| pKa (predicted) | 2.20 ± 0.10 | [3] |

| XLogP3-AA (predicted) | -3.9 | |

| Polar Surface Area | 83.6 Ų | |

| Rotatable Bond Count | 2 |

Table 2: Identifiers for Different Forms of this compound

| Form | CAS Number | PubChem CID |

| D/L-2-Methylserine | 5424-29-3 | 94309 |

| L-2-Methylserine | 16820-18-1 | 7000050 |

| D-2-Methylserine | 3398-40-1 | - |

Synthesis Methodologies

The synthesis of this compound, particularly in its enantiomerically pure form, is crucial for its application as a chiral building block and in the development of stereospecific bioactive molecules. Both chemical and enzymatic routes have been established.

Chemical Synthesis

A common strategy for the enantioselective synthesis of α-methyl amino acids like this compound involves the use of chiral auxiliaries or asymmetric catalysis.

This protocol describes a method starting from (S)-Serine, where the initial chirality is relayed to maintain the stereochemistry in the final product.

-

Esterification and Cyclization:

-

Treat (S)-Serine with thionyl chloride in methanol to produce the corresponding methyl ester.

-

React the serine methyl ester with pivalaldehyde in the presence of triethylamine in 2-methylpentane under anhydrous conditions. This forms an equilibrium mixture of cis- and trans-oxazolidine and an acyclic imine. The mixture is concentrated and used directly in the next step.

-

-

Diastereoselective Reduction:

-

The crude mixture from the previous step is subjected to reduction with a suitable hydride reagent. The cis-oxazolidine is selectively reduced due to steric hindrance in the trans-isomer and the lower reactivity of the open-chain form.

-

-

α-Methylation:

-

The resulting cis-oxazolidine is treated with lithium diisopropylamide (LDA) at -65 °C, followed by the addition of methyl iodide. The methylation occurs stereoselectively from the less sterically hindered face of the enolate.

-

-

Hydrolysis:

-

The methylated oxazolidine is hydrolyzed to yield (S)-2-Methylserine.

-

This protocol outlines a general approach for the N-protection of this compound, a common requirement for its use in peptide synthesis. The synthesis of the starting material, (S)-2-methylserine, can be achieved through methods like the one described above or other enantioselective routes.

-

Dissolution:

-

Suspend (S)-2-Methylserine in a mixture of dioxane and water.

-

-

Basification:

-

Add a suitable base, such as sodium carbonate or sodium hydroxide, to dissolve the amino acid and facilitate the reaction with the Boc-anhydride.

-

-

Boc-Protection:

-

Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution and stir at room temperature for several hours until the reaction is complete, as monitored by TLC.

-

-

Work-up and Isolation:

-

Remove the dioxane under reduced pressure.

-

Acidify the aqueous solution to a pH of ~2-3 with a suitable acid (e.g., citric acid or KHSO₄) at 0 °C.

-

Extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield N-Boc-(S)-2-methylserine.

-

Enzymatic Synthesis

Enzymatic methods offer a green and highly stereoselective alternative for the synthesis of this compound.

This protocol utilizes an α-methylserine aldolase to catalyze the condensation of L-alanine and formaldehyde.

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer of 100 mM potassium phosphate at pH 7.4.

-

To the buffer, add 0.1 mM pyridoxal 5'-phosphate (PLP), L-alanine (as the substrate), and a controlled concentration of formaldehyde (e.g., 10-100 mM).

-

-

Enzyme Addition:

-

Initiate the reaction by adding purified α-methylserine aldolase or whole E. coli cells overexpressing the enzyme to the reaction mixture.

-

-

Incubation:

-

Incubate the reaction at 30°C with gentle agitation for a sufficient period (e.g., 16 hours) to allow for product formation.

-

-

Reaction Quenching and Analysis:

-

Stop the reaction by adding a quenching solution, such as 5 N NaOH.

-

Analyze the formation of α-Methyl-L-serine using a suitable analytical technique, such as HPLC.

-

Biological Significance and Potential Applications

The unique structural features of this compound make it a valuable tool in drug discovery and biochemical studies.

Role in Peptide and Peptidomimetic Chemistry

The incorporation of this compound into peptides can significantly alter their properties:

-

Conformational Constraint: The α-methyl group restricts the conformational freedom of the peptide backbone, which can lead to the stabilization of specific secondary structures like β-turns or helices.[4] This can result in peptides with higher binding affinities and specificities for their biological targets.

-

Increased Metabolic Stability: The steric hindrance provided by the α-methyl group can protect the adjacent peptide bonds from enzymatic degradation by proteases, thereby increasing the in vivo half-life of peptide-based drugs.[5]

A study on a peptide containing the sequence Thr-Ala-Ala showed that replacing threonine with α-methylserine led to a conformational equilibrium between extended and β-turn structures in an aqueous solution.[4]

Interaction with NMDA Receptors

Involvement in One-Carbon Metabolism

One-carbon metabolism is a fundamental set of biochemical reactions that involve the transfer of one-carbon units, essential for the synthesis of nucleotides, amino acids, and for methylation reactions. Serine is a major donor of one-carbon units through the action of serine hydroxymethyltransferase (SHMT), which converts serine to glycine.[1] Early studies have shown that α-methylserine can be metabolized by a hydroxymethyl-transferase, suggesting its potential to interact with and possibly modulate one-carbon metabolism.[7]

Mandatory Visualizations

Signaling Pathways and Metabolic Maps

Caption: Potential interaction of this compound with the NMDA receptor signaling pathway.

Caption: Potential involvement of this compound in the one-carbon metabolism pathway.

Experimental Workflows

Caption: Workflow for solid-phase synthesis of a peptide containing this compound.

Conclusion and Future Directions

This compound is a versatile molecule with significant potential in various areas of chemical and biological research. Its ability to impart conformational rigidity and metabolic stability makes it a valuable component in the design of novel peptide and peptidomimetic therapeutics. Furthermore, its potential interactions with key neurological and metabolic pathways, such as the NMDA receptor system and one-carbon metabolism, warrant further investigation.

Future research should focus on:

-

Quantitative Biological Characterization: Determining the precise binding affinities (Kᵢ/IC₅₀) of D- and L-2-Methylserine at different NMDA receptor subtypes to elucidate its role as a potential neuromodulator.

-

Metabolic Fate: Tracing the metabolic pathway of this compound within cellular systems to understand its impact on one-carbon metabolism and related biosynthetic pathways.

-

Systematic Structure-Activity Relationship Studies: Incorporating this compound at various positions within bioactive peptides to systematically evaluate its effects on structure, stability, and biological activity, thereby generating a predictive framework for its use in drug design.

-

Development of Novel Synthetic Methodologies: Exploring new and more efficient catalytic methods for the enantioselective synthesis of this compound and its derivatives to enhance its accessibility for research and development.

By continuing to explore the unique properties of this compound, the scientific community can unlock new opportunities in the rational design of therapeutics and the fundamental understanding of biological systems.

References

- 1. Serine hydroxymethyltransferase - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Serine hydroxymethyltransferase 2 - Wikipedia [en.wikipedia.org]

- 4. Conformational effects of the non-natural alpha-methylserine on small peptides and glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antagonists and agonists at the glycine site of the NMDA receptor for therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methylserine | 2480-26-4 | Benchchem [benchchem.com]

- 7. Metabolism of alpha-methylserine. II. Stereospecificity of alpha-methylserine hydroxymethyl-transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Enantioselective Synthesis of 2-Methylserine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the synthesis of 2-Methylserine enantiomers, crucial building blocks in medicinal chemistry and drug development. The unique structural feature of this compound, a quaternary stereocenter, imparts significant conformational constraints in peptides, leading to enhanced biological activity and metabolic stability.[1] This guide details various synthetic strategies, including asymmetric synthesis, enzymatic resolution, and chiral pool approaches, with a focus on experimental protocols and quantitative data.

Synthetic Strategies and Quantitative Data

The enantioselective synthesis of this compound is a challenging yet critical task due to the sterically hindered quaternary α-carbon.[2] Several successful strategies have been developed to overcome this hurdle, each with its own advantages. The following tables summarize the quantitative data for key synthetic methods, providing a comparative overview of their efficiency.

Table 1: Asymmetric Synthesis via Sharpless Dihydroxylation

| Starting Material | Key Reagent/Catalyst | Product | Yield (%) | Enantiomeric Excess (ee%) | Reference |

| Methacrylic acid | AD-mix-β | Boc-α-methyl-D-serine | 91% (for diol) | >94% | [3] |

| N-methoxy-N-methyl-2-methylpropenamide | AD-mix-α | (S)-α-Methylserine Hydrochloride | - | - | [1] |

Table 2: Synthesis via Chiral β-Lactone Intermediate

| Starting Material | Key Reagent | Product | Yield (%) | Reference |

| H₂N-α-Me-Ser-OMe | HBTU | Bn₂N-α-methylserine-β-lactone | 82 | [4] |

| Boc-α-Me-D-serine | DIAD, PPh₃ | Boc-α-Me-D-serine-β-lactone | 67 | [3] |

Table 3: Asymmetric Amination

| Starting Material | Catalyst | Product | Stereocontrol | Reference |

| 2-methyl-3-((4-(trifluoromethyl)benzyl)oxy)propanal | D-3-(1-Naphthyl)-alanine derivative | (S)-α-methyl-serine methyl ester hydrochloride | High | [5] |

Table 4: Enzymatic Resolution

| Substrate | Enzyme | Acetyl Donor | Enantioselectivity (E) | Reference |

| (±)-α-methylserine derivative | Lipozyme® TL IM | Isopropenyl acetate | 5 | [6] |

| (±)-α-methylserine derivative | Lipozyme® RM IM | Vinyl acetate | 3 | [6] |

| (±)-α-methylserine derivative | Novozym® 435 | Isopropenyl acetate | 16 | [6] |

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to facilitate their implementation in a laboratory setting.

Protocol 1: Asymmetric Synthesis of Boc-α-methyl-D-serine via Sharpless Dihydroxylation[3]

This protocol is adapted from the work of Avenoza et al. and has been shown to be high yielding and highly enantioselective.[3]

Step 1: Synthesis of the Weinreb Amide (2)

-

To a solution of methacrylic acid (1) in CH₂Cl₂, add SOCl₂ and pyridine.

-

After stirring, add N,O-dimethylhydroxylamine hydrochloride to form the Weinreb amide (2).

-

The overall yield for this step is 94%.[3]

Step 2: Sharpless Asymmetric Dihydroxylation

-

To a solution of the Weinreb amide (2) in a t-BuOH/H₂O mixture, add the modified AD-mix-β.

-

Stir the reaction at room temperature until completion.

-

The diol is obtained in 91% yield with an enantiomeric excess of >94%.[3]

Step 3: Formation of Cyclic Sulfite and Ring Opening

-

Reflux the diol with thionyl chloride in CCl₄ to form the cyclic sulfite (5) in 88% yield.[3]

-

Open the cyclic sulfite with sodium azide in DMF at 50 °C to yield the azido alcohol (6). This reaction has a regioselectivity of 4:1, and the desired isomer is obtained in 72% yield after purification.[3]

Step 4: Hydrolysis, Reduction, and Protection

-

Saponify the methyl ester of (6) with KOH in MeOH/H₂O.

-

Reduce the azide using H₂/Pd-C in MeOH to yield unprotected α-methyl-D-serine (7) in quantitative yield over the two steps.[3]

-

Protect the amino group with Boc₂O in a 10% aqueous Na₂CO₃ solution and dioxane to give the final product, Boc-α-methyl-D-serine (8), in quantitative yield.[3]

Protocol 2: Synthesis of Bn₂N-α-Methylserine-β-lactone[4]

This versatile intermediate allows for the synthesis of various α-methyl amino acids.[4]

-

Begin with the dibenzylation of H₂N-α-Me-Ser-OMe.

-

Saponify the resulting product.

-

Perform lactonization using HBTU as the reagent to yield the desired β-lactone in 82% yield.[4]

-

The β-lactone can then be subjected to regioselective opening with organocuprates to produce various enantiopure α-methyl amino acids in excellent yields.[4][7]

Protocol 3: Enzymatic Resolution of α-Methylserine Derivatives[6]

This method utilizes lipases to selectively acetylate one enantiomer of an α-methylserine derivative.

-

Prepare a solution of the racemic α-methylserine derivative in a suitable solvent mixture (e.g., hexane/THF 7:3).

-

Add the chosen lipase (e.g., Novozym® 435) and the acetyl donor (e.g., isopropenyl acetate).

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 24 hours).

-

Monitor the reaction progress and enantiomeric excess of the product and remaining substrate by chiral HPLC.

-

Separate the acetylated product from the unreacted enantiomer.

Visualizations: Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways and experimental workflows.

Caption: Sharpless Asymmetric Dihydroxylation Pathway for (R)-2-Methylserine.

Caption: Synthesis via Chiral β-Lactone Intermediate.

Caption: Experimental Workflow for Enzymatic Resolution.

References

- 1. Methylserine | 2480-26-4 | Benchchem [benchchem.com]

- 2. This compound | 3398-40-1 | Benchchem [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone [organic-chemistry.org]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Enantiocontrolled synthesis of alpha-methyl amino acids via Bn2N-alpha-methylserine-beta-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methyl-L-serine and 2-Methyl-D-serine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylserine is a non-proteinogenic α-amino acid, structurally analogous to serine but with the addition of a methyl group at the α-carbon. This modification introduces a chiral center, resulting in two enantiomers: 2-Methyl-L-serine and 2-Methyl-D-serine. While L-amino acids are the primary building blocks of proteins, D-amino acids are increasingly recognized for their significant roles in various biological processes, notably neurotransmission. The biological significance of serine enantiomers is particularly pronounced in the central nervous system, where D-serine is a potent co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor.[1][2]

The introduction of an α-methyl group can confer unique properties to amino acids and peptides, such as increased resistance to enzymatic degradation and conformational constraints, which are desirable in drug design. This guide provides a comprehensive technical overview of 2-Methyl-L-serine and 2-Methyl-D-serine, covering their synthesis, physicochemical properties, and potential biological activities, with a focus on their likely interaction with the NMDA receptor. Experimental protocols for their synthesis, separation, and evaluation are also detailed to aid researchers in their investigations.

Data Presentation: Physicochemical Properties

A summary of the key physicochemical properties of 2-Methyl-L-serine and 2-Methyl-D-serine is presented below. Data is compiled from publicly available databases.[3][4]

| Property | 2-Methyl-L-serine | 2-Methyl-D-serine |

| Molecular Formula | C₄H₉NO₃ | C₄H₉NO₃ |

| Molecular Weight | 119.12 g/mol [3] | 119.12 g/mol [4] |

| CAS Number | 16820-18-1[3] | 81132-44-7[4] |

| IUPAC Name | (2S)-2-amino-3-hydroxy-2-methylpropanoic acid[3] | (2R)-2-amino-3-hydroxy-2-methylpropanoic acid[4] |

| Appearance | White to off-white powder[5] | Not specified, likely a white solid |

| Solubility in Water | Soluble[5] | Not specified, likely soluble |

| Melting Point | >248°C (decomposes)[5] | Not specified |

| Boiling Point | 345.8±32.0 °C at 760 mmHg (predicted)[5] | Not specified |

| Density | 1.3±0.1 g/cm³ (predicted)[5] | Not specified |

Mandatory Visualization

Signaling Pathway

Caption: Putative signaling pathway of 2-Methyl-D-serine at the NMDA receptor.

Experimental Workflow

Caption: General workflow for synthesis and chiral separation of this compound.

Logical Relationship

Caption: Stereoisomeric relationship of this compound enantiomers.

Experimental Protocols

Synthesis of 2-Methyl-DL-serine (Racemic)

A general approach for the synthesis of α-methyl amino acids can be adapted from known methodologies such as the Strecker synthesis or modifications of serine synthesis pathways. A representative protocol is outlined below.

Materials:

-

Pyruvic acid

-

Ammonia

-

Sodium cyanide

-

Hydrochloric acid

-

Solvents (e.g., ethanol, diethyl ether)

Procedure:

-

Strecker Synthesis: A mixture of pyruvic acid, ammonia, and sodium cyanide is reacted in an aqueous solution to form the α-aminonitrile.

-

Hydrolysis: The resulting α-aminonitrile is then hydrolyzed under acidic conditions (e.g., refluxing with hydrochloric acid) to yield the racemic 2-Methyl-DL-serine.

-

Purification: The product is isolated by crystallization, typically after neutralization and solvent evaporation. Purity can be assessed by NMR and mass spectrometry.

Chiral Resolution of 2-Methyl-DL-serine

The separation of the racemic mixture into its constituent enantiomers is crucial for evaluating their distinct biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is a common and effective method.

Instrumentation and Columns:

-

HPLC system with a UV detector.

-

Chiral stationary phase (CSP) column (e.g., a Pirkle-type column or a polysaccharide-based column like Chiralcel OD-H).

Mobile Phase:

-

A typical mobile phase for normal-phase chiral HPLC would be a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).

-

For basic compounds, a small amount of an amine modifier (e.g., diethylamine) may be added. For acidic compounds, an acidic modifier (e.g., trifluoroacetic acid) may be used.

General Protocol:

-

Sample Preparation: Dissolve a small amount of 2-Methyl-DL-serine in the mobile phase.

-

Method Development:

-

Start with a standard mobile phase composition (e.g., 90:10 hexane:isopropanol).

-

Inject the sample and monitor the chromatogram for separation of the two enantiomeric peaks.

-

Optimize the separation by adjusting the ratio of the polar modifier, the flow rate, and the column temperature.

-

-

Quantification: Once baseline separation is achieved, the relative amounts of each enantiomer can be determined by integrating the peak areas.

In Vitro Biological Evaluation: NMDA Receptor Activity Assay

Given the known activity of D-serine, it is hypothesized that 2-Methyl-D-serine may act as a modulator of the NMDA receptor. A calcium flux assay in a cell line expressing NMDA receptors is a suitable method for initial screening.[6]

Materials:

-

HEK293 cell line stably expressing NMDA receptor subunits (e.g., GluN1/GluN2A).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

Glutamate and glycine/D-serine (as controls).

-

2-Methyl-L-serine and 2-Methyl-D-serine test compounds.

-

A fluorescence plate reader with automated injection capabilities.

Procedure:

-

Cell Plating: Seed the HEK293-NMDA cells into a 96-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate with the Fluo-4 AM solution in the dark at 37°C for approximately 1 hour.

-

Assay:

-

Wash the cells to remove excess dye.

-

Place the plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Inject a solution containing a constant concentration of glutamate and varying concentrations of the test compound (2-Methyl-L-serine or 2-Methyl-D-serine).

-

Record the change in fluorescence over time, which corresponds to the influx of calcium through the activated NMDA receptors.

-

-

Data Analysis:

-

Calculate the peak fluorescence response for each concentration of the test compound.

-

Plot the response as a function of concentration to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of each enantiomer.

-

Compare the results to those obtained with D-serine and glycine to characterize the activity of the 2-methylated analogs.

-

Conclusion

The addition of a methyl group to the α-carbon of serine introduces a chiral center and has the potential to significantly alter its biological activity. Based on the well-established role of D-serine as a co-agonist at the NMDA receptor, it is reasonable to hypothesize that 2-Methyl-D-serine may exhibit modulatory activity at this receptor, while 2-Methyl-L-serine is less likely to be active in this context. The steric bulk of the methyl group may influence binding affinity and efficacy at the glycine binding site of the GluN1 subunit. Further investigation using the experimental approaches outlined in this guide is necessary to elucidate the precise pharmacological profiles of these enantiomers. Such studies will be invaluable for researchers in neuroscience and drug development, potentially leading to new therapeutic agents targeting the glutamatergic system.

References

- 1. How Protein Methylation Regulates Steroid Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | D-Serine: Potential Therapeutic Agent and/or Biomarker in Schizophrenia and Depression? [frontiersin.org]

- 3. Changes in Serine Racemase-Dependent Modulation of NMDA Receptor: Impact on Physiological and Pathological Brain Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The potential therapeutic role of the enantiomers and metabolites of mianserin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

The Natural Occurrence of 2-Methylserine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery of 2-methylserine, a non-proteinogenic α-amino acid, in natural contexts. This compound, characterized by a methyl group substitution at the α-carbon of serine, possesses unique stereochemical properties that make it a molecule of interest in prebiotic chemistry, microbiology, and as a chiral building block in pharmaceutical synthesis. This document details its origins in prebiotic synthesis simulations, its biosynthesis by microorganisms, and discusses its reported, though not extensively documented, presence in higher plants. Detailed experimental protocols for its enzymatic synthesis and analysis are provided, along with quantitative data and visualizations of key pathways and workflows to support further research and development.

Introduction

This compound (2-amino-3-hydroxy-2-methylpropanoic acid) is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during ribosomal translation.[1][2] Its structure is similar to the proteinogenic amino acid serine, with the key difference being the substitution of the α-hydrogen with a methyl group.[2] This substitution creates a chiral center at the α-carbon, giving rise to D- and L-enantiomers. The presence of this quaternary α-carbon imparts significant conformational constraints, making this compound a valuable component in the design of peptides and peptidomimetics with enhanced biological activity and metabolic stability.

The discovery of this compound in natural contexts is multifaceted, spanning from simulations of Earth's early conditions to its enzymatic production by soil bacteria. This guide will explore these discoveries in detail, providing the technical information necessary for researchers in drug development and the life sciences.

Discovery in Prebiotic Synthesis: The Miller-Urey Experiment

One of the most significant findings regarding the natural origin of this compound comes from the re-analysis of Stanley Miller's seminal 1950s spark-discharge experiments, which simulated the conditions of a prebiotic Earth.[3][4][5] These experiments demonstrated that complex organic molecules, including amino acids, could be formed from simple inorganic precursors.

In 2008, a re-analysis of archived samples from Miller's "volcanic" spark discharge experiment, which simulated a water vapor-rich volcanic eruption with lightning, was conducted using modern high-performance liquid chromatography and mass spectrometry.[3][6] This re-examination revealed the formation of a much wider variety of amino acids than Miller had originally reported, including this compound.[3][6]

Data Presentation

While specific quantitative yields for this compound from the re-analyzed Miller-Urey experiments are not detailed in the primary literature, the relative abundance of various amino acids produced in these experiments provides a valuable context for its prebiotic availability.

| Amino Acid | Relative Molar Yield (Glycine = 1.00) in Volcanic Spark Discharge Experiment |

| Glycine | 1.00 |

| Alanine | 0.85 |

| Serine | 0.12 |

| Aspartic Acid | 0.08 |

| α-Aminoisobutyric acid | 0.05 |

| This compound | Detected, but relative yield not specified |

| Other amino acids | Various |

| Table 1: Relative molar yields of selected amino acids from the re-analysis of Miller's volcanic spark discharge experiment. Data compiled from Johnson et al. (2008).[3][6] |

Experimental Protocols

Protocol 1: Simulation of Prebiotic Synthesis (Miller-Urey Volcanic Spark Discharge)

This protocol is a conceptual summary based on the descriptions of Stanley Miller's "volcanic" apparatus.[3][6]

-

Apparatus: A sealed glass apparatus consisting of a 500-cm³ flask for boiling water, connected to a larger flask with tungsten electrodes. The apparatus includes a condenser to cool the atmospheric mixture, allowing for the circulation of water. An aspirating nozzle injects a jet of steam and gas into the spark.

-

Initial Gas Mixture:

-

Methane (CH₄): 200 torr

-

Ammonia (NH₃): 200 torr

-

Hydrogen (H₂): 100 torr

-

-

Procedure:

-

Water is added to the 500-cm³ flask and heated to boiling to generate water vapor, which circulates through the apparatus.

-

The gas mixture is introduced into the apparatus.

-

A high-voltage electric discharge (simulating lightning) is applied across the electrodes for a period of one week.

-

The aspirator injects a steam-rich mixture into the spark, simulating a volcanic plume.

-

The products of the reaction are condensed and collected in a trap.

-

-

Analysis: The collected aqueous sample is analyzed for amino acid content using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for identification and quantification.[3]

Mandatory Visualization

Caption: Workflow of the Miller-Urey volcanic spark discharge experiment and subsequent analysis.

Natural Occurrence in the Biosphere

While the prebiotic synthesis of this compound is well-established, its presence in contemporary living organisms is less documented but evident in certain microorganisms.

Biosynthesis by Microorganisms

Several species of soil bacteria have been identified that can synthesize and metabolize this compound.[7][8][9] The key enzyme responsible for its synthesis is α-methylserine aldolase , which catalyzes the reversible aldol condensation of L-alanine and formaldehyde to produce α-methyl-L-serine.[7][8] This enzyme has been isolated and characterized from bacteria of the genera Ralstonia, Variovorax, and Bosea.[7][8][9]

Data Presentation

| Enzyme | Source Organism | Substrates | Product | Km (for α-methyl-L-serine) | Vmax |

| α-Methylserine Aldolase | Bosea sp. AJ110407 | L-Alanine, Formaldehyde | α-Methyl-L-serine | 1.5 mM | 1.40 µmol min⁻¹ mg⁻¹ |

| α-Methylserine Aldolase | Variovorax paradoxus NBRC15150 | L-Alanine, Formaldehyde | α-Methyl-L-serine | 1.2 mM | 1.89 µmol min⁻¹ mg⁻¹ |

| Table 2: Kinetic data for α-methylserine aldolase from different bacterial sources.[9][10] |

Experimental Protocols

Protocol 2: Enzymatic Synthesis of α-Methyl-L-serine

This protocol is based on the use of whole-cell catalysts expressing α-methylserine aldolase.[7][8]

-

Materials:

-

E. coli cells overexpressing the gene for α-methylserine aldolase from a source organism (e.g., Ralstonia sp.).

-

L-alanine solution.

-

Formaldehyde solution.

-

Potassium phosphate buffer (pH 7.0-8.0).

-

Pyridoxal 5'-phosphate (PLP) solution (as a cofactor).

-

Bioreactor or reaction vessel with temperature and pH control.

-

-

Procedure:

-

Cultivate the recombinant E. coli strain to a high cell density.

-

Harvest the cells by centrifugation and wash with potassium phosphate buffer.

-

Prepare a reaction mixture containing L-alanine and PLP in the buffer.

-

Add the washed E. coli cells to the reaction mixture to act as a whole-cell catalyst.

-

Initiate the reaction by the controlled addition of formaldehyde. The concentration of formaldehyde should be kept low, as excess formaldehyde can inhibit the enzyme.[8][11]

-

Maintain the reaction at a constant temperature (e.g., 30-37°C) and pH for a specified duration (e.g., 24-48 hours).

-

Monitor the production of α-methyl-L-serine using HPLC.

-

Upon completion, separate the cells from the reaction mixture by centrifugation.

-

The supernatant containing α-methyl-L-serine can be further purified using ion-exchange chromatography.

-

Mandatory Visualization

Caption: Enzymatic synthesis of α-methyl-L-serine by α-methylserine aldolase.

Reported Occurrence in Phaseolus vulgaris

The presence of 2-methyl-D-serine in the common bean (Phaseolus vulgaris) has been reported in chemical databases. However, a review of the primary scientific literature did not yield specific studies detailing the isolation, characterization, and quantification of this compound from this plant source. While Phaseolus vulgaris is known to produce a variety of other non-proteinogenic sulfur-containing amino acids, such as S-methylcysteine, the metabolic pathway and concentration of this compound in this species remain to be elucidated.[12][13][14] Further research is required to confirm and characterize its presence in Phaseolus vulgaris.

Conclusion and Future Directions

The discovery of this compound in nature is a tale of two origins: its abiotic formation in conditions mimicking the early Earth and its specific enzymatic synthesis in the microbial world. The re-analysis of the Miller-Urey experiments provides compelling evidence for its existence as a prebiotic molecule, potentially available for the origin of life. The characterization of α-methylserine aldolase in bacteria not only confirms its presence in the biosphere but also offers a biocatalytic route for its production.

For researchers in drug development, the availability of this compound as a chiral building block is of significant interest. The enzymatic synthesis protocol outlined in this guide provides a pathway for the production of optically pure α-methyl-L-serine.

Future research should focus on a number of key areas:

-

Quantitative Analysis: A detailed quantitative analysis of this compound in the products of various Miller-Urey-type experiments would provide a better understanding of its prebiotic abundance.

-

Confirmation in Plants: Rigorous investigation is needed to confirm the presence of this compound in Phaseolus vulgaris and other plant species, including the elucidation of its biosynthetic pathway and physiological role.

-

Broader Microbial Screening: A wider screening of microorganisms could reveal other enzymes and pathways involved in this compound metabolism, potentially leading to more efficient biocatalytic production methods.

This technical guide serves as a foundational resource for understanding the natural origins of this compound. The provided data, protocols, and visualizations are intended to facilitate further exploration of this unique amino acid and its potential applications in science and industry.

References

- 1. pnas.org [pnas.org]

- 2. science.gsfc.nasa.gov [science.gsfc.nasa.gov]

- 3. The Miller volcanic spark discharge experiment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Miller–Urey experiment - Wikipedia [en.wikipedia.org]

- 5. Miller-Urey experiment | Description, Purpose, Results, & Facts | Britannica [britannica.com]

- 6. w.astro.berkeley.edu [w.astro.berkeley.edu]

- 7. journals.asm.org [journals.asm.org]

- 8. Purification and gene cloning of alpha-methylserine aldolase from Ralstonia sp. strain AJ110405 and application of the enzyme in the synthesis of alpha-methyl-L-serine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. uniprot.org [uniprot.org]

- 12. Deciphering S-methylcysteine biosynthesis in common bean by isotopic tracking with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Analysis of common bean expressed sequence tags identifies sulfur metabolic pathways active in seed and sulfur-rich proteins highly expressed in the absence of phaseolin and major lectins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-Methylserine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Methylserine, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its unique structure, featuring a methyl group at the alpha-carbon, imparts distinct conformational constraints and metabolic stability to peptides and other molecules into which it is incorporated. This document details its key physical and chemical characteristics, provides methodologies for its analysis and synthesis, and presents visual representations of its structure and experimental workflows.

Core Physicochemical Properties

This compound is a polar amino acid, soluble in water.[1] It exists as D and L enantiomers, as well as a racemic mixture (D/L). The presence of the additional methyl group compared to its parent amino acid, serine, significantly influences its properties.

Data Presentation: Physicochemical Properties of this compound

| Property | Value | Isomer | Source |

| Molecular Formula | C₄H₉NO₃ | D/L, L, D | [2][3][4] |

| Molecular Weight | 119.12 g/mol | D/L, L, D | [2][3][4] |

| Melting Point | 240-241 °C | D/L | [3] |

| 253-263 °C | D/L | [5][6] | |

| 286-288 °C | L-isomer | [2][7] | |

| 286 °C | D-isomer | [4] | |

| Boiling Point (Predicted) | 345.80 °C at 760 mmHg | D-isomer | [4] |

| Solubility | Soluble in water.[1] Slightly soluble in DMSO (when heated) and Methanol (Slightly, Heated). | D/L, L | [2][6][7] |

| pKa (Predicted) | 2.20 ± 0.10 | D/L, L | [2][6][7] |

| LogP (Predicted) | -1.23 | D/L | [2] |

| -3.9 | D, L | [8][9][10] | |

| Appearance | White powder or Crystalline Powder | D/L | [2][6] |

| CAS Number | 5424-29-3 | D/L | [1][3] |

| 16820-18-1 | L-isomer | [1][2] | |

| 81132-44-7 | D-isomer | [4] |

Mandatory Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Experimental Workflow: Synthesis and Analysis

Caption: General workflow for the synthesis and analysis of this compound.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for researchers. The following protocols are based on established methods.

Enzymatic Synthesis of α-Methyl-L-serine

This protocol utilizes α-methylserine aldolase to catalyze the condensation of L-alanine and formaldehyde.[2]

Materials:

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Pyridoxal 5'-phosphate (PLP) solution (0.1 mM)

-

L-alanine

-

Formaldehyde solution (10-100 mM)

-

Purified α-methylserine aldolase or E. coli cells overexpressing the enzyme

-

Incubator set to 30°C

-

Reaction vessels

-

Quenching solution (e.g., 5 N NaOH)

-

Analytical equipment for product quantification (e.g., HPLC)

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, PLP, and L-alanine in a reaction vessel.

-

Initiate the reaction by adding the formaldehyde solution and the α-methylserine aldolase enzyme or cell suspension.

-

Incubate the reaction mixture at 30°C for a specified time.

-

Stop the reaction by adding a quenching solution.

-

Analyze the formation of this compound using an appropriate analytical method like HPLC.

HPLC Analysis of this compound

This protocol provides a general framework for the quantification of this compound in a sample.[2]

Materials:

-

HPLC system with a UV or fluorescence detector (derivatization may be required) or a mass spectrometer.

-

Reversed-phase C18 column or a mixed-mode column.

-

Mobile phase A (e.g., aqueous buffer like ammonium formate).

-

Mobile phase B (e.g., acetonitrile).

-

This compound standard solutions of known concentrations.

-

Sample preparation reagents (e.g., for protein precipitation).

-

Centrifuge.

-

Syringe filters (0.22 µm).

Procedure:

-

Sample Preparation: Precipitate proteins from the sample if necessary. Centrifuge and filter the supernatant through a 0.22 µm syringe filter.

-

Calibration Curve: Prepare a series of this compound standard solutions of known concentrations.

-

HPLC Analysis:

-

Inject the prepared sample and standard solutions onto the HPLC column.

-

Elute the compounds using a suitable gradient of mobile phases A and B.

-

Detect the separated compounds using the detector.

-

-

Quantification:

-

Integrate the peak area corresponding to this compound in both the standards and the samples.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

Biological Context

While specific signaling pathways involving this compound are not well-defined, its structural properties make it a valuable tool in peptide design to enhance biological activity and metabolic stability. It has been noted in the context of N-methyl-D-aspartate (NMDA) receptor research, although its direct role as an antagonist or agonist is not clearly established.[2] Its incorporation into peptides can influence their conformation and resistance to proteolytic degradation, which are critical aspects of drug development.[11] Further research is needed to fully elucidate the specific biological roles and signaling pathways of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Methylserine | 2480-26-4 | Benchchem [benchchem.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. chemical-suppliers.eu [chemical-suppliers.eu]

- 5. This compound [chembk.com]

- 6. chembk.com [chembk.com]

- 7. 16820-18-1 CAS MSDS (2-Methyl-L-serine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 2-Methyl-D-serine | C4H9NO3 | CID 439656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | C4H9NO3 | CID 94309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Methyl-L-serine | C4H9NO3 | CID 7000050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Methylserine: CAS Number, Identification, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methylserine, a non-proteinogenic amino acid of significant interest in biochemical research and pharmaceutical development. This document details its chemical identity, including CAS numbers for its various forms, and provides in-depth methodologies for its identification, synthesis, and analysis.

Chemical Identification and Properties

This compound, systematically named 2-amino-3-hydroxy-2-methylpropanoic acid, is an analog of the proteinogenic amino acid serine, distinguished by a methyl group at the α-carbon.[1] This substitution introduces a chiral center, resulting in D- and L-enantiomers, in addition to the racemic mixture.

CAS Numbers

The Chemical Abstracts Service (CAS) has assigned the following registry numbers to the different forms of this compound:

| Form | CAS Number |

| DL-2-Methylserine (racemic) | 5424-29-3[2][3] |

| L-2-Methylserine | 16820-18-1[2][4] |

| D-2-Methylserine | 81132-44-7[5] |

Physicochemical Properties

This compound is a white solid with a molecular weight of 119.12 g/mol and a molecular formula of C4H9NO3.[6][7] It is soluble in water.[2] The presence of the α-methyl group significantly influences its conformational properties when incorporated into peptides.[8]

| Property | Value | Reference(s) |

| Molecular Formula | C4H9NO3 | [6][7] |

| Molecular Weight | 119.12 g/mol | [6][7] |

| Melting Point | 253-263 °C | [6] |

| IUPAC Name | 2-amino-3-hydroxy-2-methylpropanoic acid | [1] |

| Solubility | Soluble in water | [2] |

Spectroscopic Identification

Accurate identification of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide characteristic signals for the different functional groups in the molecule.

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent, such as D₂O or DMSO-d₆. Transfer the solution to an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical spectral parameters include a spectral width of 10-12 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

-

Data Processing: Process the acquired free induction decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to a suitable internal standard (e.g., TMS or the residual solvent peak).

Note: The exact chemical shifts will vary depending on the solvent and pH.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a solvent compatible with liquid chromatography, such as a mixture of water and acetonitrile with a small amount of formic acid to aid ionization.

-

Chromatography:

-

Utilize a liquid chromatography system coupled to a mass spectrometer (LC-MS).

-

A reversed-phase column (e.g., C18) is commonly used for separation.

-

A typical mobile phase gradient could be from 5% to 95% acetonitrile in water (with 0.1% formic acid) over several minutes.

-

-

Mass Spectrometry:

-

Employ an electrospray ionization (ESI) source in positive ion mode.

-

Acquire full scan mass spectra to identify the protonated molecule [M+H]⁺ at m/z 120.1.[1]

-

Perform tandem MS (MS/MS) to obtain characteristic fragment ions for structural confirmation.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in this compound.

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly mix a small amount of finely ground this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.

-

Press the mixture in a die under high pressure to form a transparent pellet.

-

-

Analysis:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

-

Characteristic absorption bands for the amino, carboxyl, and hydroxyl groups will be observed. For serine, a broad band around 3465 cm⁻¹ (O-H stretching) and bands related to the amino and carboxyl groups are characteristic.[9]

-

Synthesis of this compound

Both chemical and enzymatic methods have been developed for the synthesis of this compound.

Chemical Synthesis

A common strategy for the asymmetric synthesis of α-methyl amino acids involves the use of chiral auxiliaries or catalysts. The Sharpless asymmetric dihydroxylation is a powerful method for introducing chirality.[10]

References

- 1. This compound | C4H9NO3 | CID 94309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. scbt.com [scbt.com]

- 5. 2-Methyl-D-serine | C4H9NO3 | CID 439656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. chembk.com [chembk.com]

- 8. Conformational effects of the non-natural alpha-methylserine on small peptides and glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Methylserine | 2480-26-4 | Benchchem [benchchem.com]

The Solubility Profile of 2-Methylserine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Methylserine, a non-proteinogenic amino acid of interest in various research and development applications. Due to the limited availability of direct quantitative solubility data for this compound, this document leverages data from its parent compound, L-serine, and its racemic form, DL-serine, to provide valuable estimations. It is important to note that the presence of the alpha-methyl group in this compound may influence its solubility relative to serine. This guide also details robust experimental protocols for the precise determination of this compound solubility.

Core Data Presentation: Solubility of Serine Analogs

The following tables summarize the available quantitative solubility data for L-serine and DL-serine in various solvents. This information serves as a foundational reference for estimating the solubility of this compound.

Table 1: Solubility of L-Serine in Water

| Temperature (°C) | Solubility ( g/100g of Water) | Molar Solubility (mol/L) |

| 20 | 42.0[1] | 3.99 |

| 25 | 50.2 | 4.78 |

Note: Molar solubility calculated based on the molar mass of L-serine (105.09 g/mol ).

Table 2: Solubility of DL-Serine in Water and Aqueous Solvent Mixtures at 25°C (298.15 K)

| Solvent System | Mole Fraction of Organic Solvent | Molar Solubility (mol/L) |

| Water | 0.00 | 0.476[1] |

| Water-Ethanol | 0.10 | 0.235 |

| Water-Ethanol | 0.20 | 0.118 |

| Water-Dimethyl Sulfoxide (DMSO) | 0.10 | 0.389 |

| Water-Dimethyl Sulfoxide (DMSO) | 0.20 | 0.315 |

Data for DL-serine provides insight into the solubility of a racemic mixture, which can sometimes differ significantly from that of pure enantiomers.[1]

Qualitative solubility information indicates that this compound is soluble in water[2] and slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[3][4]

Experimental Protocols for Solubility Determination

To facilitate precise and reproducible solubility measurements for this compound, three detailed experimental protocols are provided below: the gravimetric method, a spectrophotometric assay using ninhydrin, and a quantification method using Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).

Gravimetric Method for Solubility Determination

This classic and straightforward method determines solubility by measuring the mass of solute dissolved in a known mass of solvent at equilibrium.

Materials:

-

This compound

-

Selected solvent(s)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters, 0.22 µm)

-

Pre-weighed drying vessels (e.g., evaporating dishes)

-

Drying oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealed container.

-

Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle.

-

Filtration: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filter the aliquot using a 0.22 µm syringe filter to remove any remaining micro-precipitates.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed drying vessel.

-

Drying: Place the vessel in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound (e.g., 60-80°C) until a constant weight is achieved.

-

Calculation: The solubility is calculated from the mass of the dried this compound and the initial volume of the solvent used.

Spectrophotometric Quantification using Ninhydrin Assay

This colorimetric method is suitable for quantifying the concentration of amino acids in a saturated solution.

Materials:

-

Saturated solution of this compound (prepared as in the gravimetric method)

-

Ninhydrin reagent (2% w/v in a suitable solvent like ethanol)[5]

-

Acetate buffer (0.2 M, pH 5.5)[5]

-

Diluent solvent (e.g., 50% ethanol)

-

Standard solutions of this compound of known concentrations

-

Spectrophotometer

-

Water bath

Procedure:

-

Standard Curve Preparation: Prepare a series of this compound standard solutions of known concentrations.

-

Sample Preparation: Dilute the saturated this compound solution with the chosen solvent to a concentration that falls within the linear range of the standard curve.

-

Reaction: To a set of test tubes, add a specific volume of each standard solution, the diluted sample solution, and a blank (solvent only). Add acetate buffer and ninhydrin reagent to each tube.[5]

-

Color Development: Heat the test tubes in a boiling water bath for a set time (e.g., 15-20 minutes) to allow for the color-forming reaction to complete.[5]

-

Cooling and Dilution: Cool the tubes to room temperature and add a diluent solvent to stop the reaction and stabilize the color.[5]

-

Absorbance Measurement: Measure the absorbance of each solution at 570 nm using a spectrophotometer, using the blank to zero the instrument.[5]

-

Concentration Determination: Plot a standard curve of absorbance versus concentration for the standard solutions. Use the absorbance of the sample to determine its concentration from the standard curve. The solubility is then calculated by accounting for the dilution factor.

UPLC-MS Method for Accurate Quantification

Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry offers high sensitivity and selectivity for the quantification of this compound, especially at low concentrations or in complex matrices.

Materials:

-

Saturated solution of this compound (prepared as in the gravimetric method)

-

UPLC-MS system with a suitable column (e.g., C18)

-

Appropriate mobile phases (e.g., water and acetonitrile with formic acid)

-

Standard solutions of this compound of known concentrations

-

Syringe filters (0.22 µm)

Procedure:

-

Standard Curve Preparation: Prepare a series of this compound standard solutions of known concentrations in the mobile phase.

-

Sample Preparation: Filter the saturated solution through a 0.22 µm syringe filter and dilute it with the mobile phase to a concentration within the calibration range.

-

Chromatographic Separation: Inject the standards and the diluted sample onto the UPLC system. Develop a suitable gradient elution method to achieve good peak shape and separation for this compound.

-

Mass Spectrometric Detection: Use the mass spectrometer to detect and quantify this compound. The specific mass-to-charge ratio (m/z) for this compound should be monitored.

-

Quantification: Generate a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the diluted sample from this curve. Calculate the original solubility by applying the dilution factor.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described solubility determination methods.

Caption: Workflow for the Gravimetric Determination of Solubility.

Caption: Workflow for Spectrophotometric Solubility Determination.

Caption: Workflow for UPLC-MS Based Solubility Quantification.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. 2-Methyl-D-serine CAS#: 81132-44-7 [m.chemicalbook.com]

- 4. 16820-18-1 CAS MSDS (2-Methyl-L-serine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Solid-Phase Peptide Synthesis of 2-Methylserine Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptides is a key strategy in modern drug discovery and development, often imparting enhanced proteolytic stability, conformational constraints, and improved pharmacokinetic profiles. 2-Methylserine (2-MeSer), a sterically hindered α,α-disubstituted amino acid, is a valuable building block for these purposes. However, its unique structural features, particularly the quaternary α-carbon, present significant challenges to standard solid-phase peptide synthesis (SPPS) protocols. The steric bulk around the carboxylic acid and the α-amino group can impede coupling reactions, leading to lower yields and incomplete sequences.

These application notes provide a comprehensive guide to the successful solid-phase synthesis of peptides containing this compound. We will discuss the critical aspects of the synthesis, including the choice of protecting groups, coupling reagents, and optimized protocols. Furthermore, we will present quantitative data to aid in the selection of the most effective synthetic strategies and provide detailed experimental procedures.

Challenges in the SPPS of this compound Peptides

The primary challenge in the synthesis of this compound-containing peptides is overcoming the steric hindrance at the α-carbon. This steric bulk can significantly slow down the kinetics of the coupling reaction, leading to several potential issues:

-

Incomplete Coupling: Standard coupling times and reagent concentrations may be insufficient to drive the reaction to completion, resulting in deletion sequences where the this compound residue is missing.

-

Low Yields: The overall yield of the desired peptide can be significantly reduced due to incomplete coupling at the this compound incorporation step.

-

Side Reactions: Slower reaction rates can increase the likelihood of side reactions, such as the formation of diketopiperazines, particularly at the dipeptide stage.

To address these challenges, careful optimization of the synthetic protocol is necessary, with a particular focus on the selection of highly efficient coupling reagents and reaction conditions.

Protecting Group Strategy for this compound

For Fmoc-based SPPS, the this compound building block should have the α-amino group protected with the standard Fmoc group. The hydroxyl group of the serine side chain must also be protected to prevent side reactions. The tert-butyl (tBu) protecting group is a suitable choice for this purpose, as it is stable to the basic conditions used for Fmoc deprotection and can be cleaved simultaneously with the final peptide cleavage from the resin using strong acids like trifluoroacetic acid (TFA). Therefore, Fmoc-2-MeSer(tBu)-OH is the recommended building block for these syntheses.

Selection of Coupling Reagents

The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids like this compound. While standard coupling reagents may suffice for less demanding sequences, more potent reagents are generally required to achieve high coupling efficiencies.

Based on studies of other sterically hindered amino acids, the following classes of coupling reagents are recommended:

-

Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) are highly effective for difficult couplings. HATU is often preferred due to its slightly higher reactivity and lower propensity for racemization.

-

Phosphonium Salts: Reagents like PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also excellent choices for coupling sterically hindered residues. PyAOP is particularly noteworthy as it does not lead to guanidinium capping of the N-terminus, a potential side reaction with HATU and HBTU.[1][2]

Data Presentation: Comparison of Coupling Reagents for Hindered Amino Acids

The following table summarizes the performance of various coupling reagents in the context of sterically hindered amino acid incorporation. While specific data for this compound is limited, the data for other challenging couplings provides a strong basis for reagent selection.

| Coupling Reagent | Model Hindered Coupling | Yield (%) | Racemization (%) | Reference |

| HATU | Fmoc-N-Me-Ala + Pro-resin | >95 | <1 | General observation for hindered couplings |

| HBTU | Boc-Phe-(NMe)Aib + Phe-OBzl | High | Not specified | [3] |

| PyAOP | Fmoc-N-Me-amino acids | High | Low | [4] |

| PyBOP | Fmoc-N-Me-amino acids | High | Low | [4] |

| DIC/HOBt | Standard couplings | Moderate-High | Variable | General observation |

Note: The efficiency of these reagents can be sequence-dependent, and optimization may be required for specific peptides.

Experimental Protocols

The following protocols are based on the Fmoc/tBu strategy for manual solid-phase peptide synthesis on a 0.1 mmol scale.

General Workflow

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Standard Coupling of Non-Hindered Amino Acids

This protocol is for the coupling of standard Fmoc-amino acids in the peptide sequence.

-

Resin Swelling: Swell 0.1 mmol of a suitable resin (e.g., Rink Amide resin for C-terminal amides) in N,N-Dimethylformamide (DMF) for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF. Agitate for 5 minutes, drain, and repeat with fresh 20% piperidine in DMF for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5 x 10 mL).

-

Amino Acid Activation: In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) and pre-activate for 2 minutes.

-

Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

-

Washing: Wash the resin with DMF (3 x 10 mL) and Dichloromethane (DCM) (3 x 10 mL).

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

Protocol 2: Optimized Coupling of Fmoc-2-MeSer(tBu)-OH

This protocol is specifically for the incorporation of the sterically hindered this compound residue.

-

Fmoc Deprotection: Follow the deprotection and washing steps as described in Protocol 1.

-

Amino Acid Activation: In a separate vial, dissolve Fmoc-2-MeSer(tBu)-OH (0.5 mmol, 5 eq.) and HATU (0.48 mmol, 4.8 eq.) in DMF. Add DIPEA (1.0 mmol, 10 eq.) and pre-activate for 5 minutes.

-

Coupling: Add the activated amino acid solution to the resin and agitate for 4-6 hours at room temperature. A double coupling may be necessary.

-

Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

-

Monitoring: Perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step with fresh reagents (double coupling).

Protocol 3: Peptide Cleavage and Deprotection

-

Washing: After the final Fmoc deprotection and coupling, wash the peptide-resin with DCM (5 x 10 mL) and dry under vacuum for at least 1 hour.

-

Cleavage Cocktail: Prepare a cleavage cocktail of TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v).

-

Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (10 mL per gram of resin) and stir at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the cleavage mixture into a cold solution of diethyl ether.

-

Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the pellet with cold ether twice.

-

Drying: Dry the crude peptide under vacuum.

Protocol 4: Peptide Purification and Characterization

-

Purification: Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of water/acetonitrile containing 0.1% TFA.

-

Characterization: Confirm the identity and purity of the final peptide by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Signaling Pathways and Experimental Logic